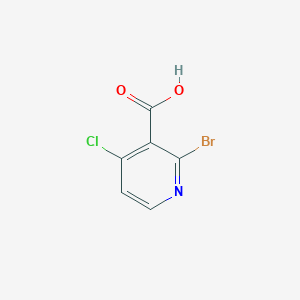

2-Bromo-4-chloronicotinic acid

Description

BenchChem offers high-quality 2-Bromo-4-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICKTDRPOOIPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268958 | |

| Record name | 2-Bromo-4-chloro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256833-88-1 | |

| Record name | 2-Bromo-4-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256833-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloronicotinic Acid: Properties, Synthesis, and Applications

Introduction

2-Bromo-4-chloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal, multi-functional building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and highly desirable reactivity profile. This guide offers an in-depth exploration of the core chemical properties, reactivity, and synthetic utility of 2-Bromo-4-chloronicotinic acid, tailored for researchers, scientists, and professionals engaged in drug discovery and development. Understanding the nuanced behavior of this intermediate is crucial for leveraging its potential in creating novel molecular entities with significant therapeutic or agrochemical applications.

Physicochemical and Spectroscopic Profile

The intrinsic properties of 2-Bromo-4-chloronicotinic acid dictate its handling, storage, and behavior in reaction media. These characteristics are fundamental to its application in synthetic chemistry.

Core Properties

A summary of the key physicochemical properties is presented below, providing at-a-glance information for laboratory use.

| Property | Value | Source |

| CAS Number | 1256833-88-1 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 145-150°C | [1] |

| Boiling Point (Predicted) | 343.9 ± 42.0 °C | [1] |

| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.78 ± 0.25 | [1] |

Storage and Solubility: For long-term stability and to prevent degradation, it is recommended to store 2-Bromo-4-chloronicotinic acid at 2-8°C.[1] While specific solubility data is not extensively published, related compounds like 2-chloronicotinic acid are soluble in organic solvents such as DMSO and slightly soluble in ethyl acetate.[2]

Spectroscopic Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of 2-Bromo-4-chloronicotinic acid. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the carboxylic acid. The positions of the carbons bonded to the bromine and chlorine atoms would be significantly influenced by the halogen's electronegativity and anisotropic effects.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[3] The spectrum of 2-Bromo-4-chloronicotinic acid would be characterized by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. A broad O-H stretching band would also be present in the region of 2500-3300 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations for the aromatic ring and C-Br and C-Cl stretching frequencies in the fingerprint region.[3]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of 236.45 g/mol . The isotopic pattern of the molecular ion peak would be highly characteristic, showing the distinct contributions of the bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, which is a definitive confirmation of the presence of these halogens.

Synthesis and Reactivity

The synthetic value of 2-Bromo-4-chloronicotinic acid stems from its role as a readily available intermediate whose multiple reactive sites can be addressed with high selectivity.

Synthesis

While a specific, peer-reviewed synthesis for 2-Bromo-4-chloronicotinic acid is not prominently detailed in readily available literature, its preparation would logically follow established methodologies for the synthesis of halogenated nicotinic acids. A plausible general approach involves the multi-step transformation of a simpler pyridine precursor. For instance, processes like the oxidation of a substituted pyridine followed by directed halogenation are common.[2][4]

A related synthetic transformation, the hydrolysis of a corresponding ester to yield the carboxylic acid, provides insight into a typical final step in its synthesis.

Experimental Protocol: Hydrolysis of a Nicotinate Ester

This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-4-(4-chlorophenyl)nicotinic acid, and illustrates the hydrolysis step to generate the final carboxylic acid.[5]

-

Dissolution: Dissolve the starting material, methyl 2-bromo-4-chloronicotinate, in a suitable solvent like dimethylsulfoxide (DMSO).

-

Base Addition: Add an aqueous solution of a strong base, such as 30% sodium hydroxide, to the reaction mixture.

-

Heating: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours to ensure complete hydrolysis of the ester.[5]

-

Workup: After cooling, pour the reaction mixture into water. Perform an extraction with a solvent like ethyl acetate to remove any non-polar impurities.

-

Acidification: Acidify the remaining aqueous layer with a mineral acid, such as 10% HCl. This protonates the carboxylate salt, causing the desired 2-Bromo-4-chloronicotinic acid to precipitate out of the solution.[5]

-

Isolation: Collect the solid product by filtration, wash with water and a non-polar solvent (like isopropyl ether) to remove residual impurities, and dry to obtain the final product.[5]

Causality of Experimental Choices:

-

DMSO as Solvent: DMSO is a polar aprotic solvent that can dissolve both the organic ester and the aqueous base, facilitating a homogeneous reaction environment.

-

Elevated Temperature: The hydrolysis of the ester (saponification) is often slow at room temperature; heating accelerates the reaction rate to achieve completion in a reasonable timeframe.

-

Acidification Step: This is the critical step to convert the water-soluble sodium nicotinate salt into the water-insoluble nicotinic acid, enabling its isolation via precipitation.

Reactivity and Synthetic Applications

The reactivity of 2-Bromo-4-chloronicotinic acid is governed by its three primary functional sites: the carboxylic acid, the C-Br bond, and the C-Cl bond. The electron-deficient nature of the pyridine ring makes the halogenated positions susceptible to nucleophilic attack and prime candidates for cross-coupling reactions.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine, typically via an activated intermediate like an acid chloride or with coupling agents).

-

Nucleophilic Aromatic Substitution (SNAr): The bromine and chlorine atoms are good leaving groups. The C-Br bond is generally more reactive towards nucleophilic displacement than the C-Cl bond, allowing for selective functionalization at the 2-position.

-

Cross-Coupling Reactions: The C-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This is a cornerstone of modern drug discovery, enabling the efficient formation of C-C, C-N, and C-O bonds and the assembly of complex molecular scaffolds.[6] The carboxylic acid can be converted to a boronic acid for further coupling reactions.[7][8]

The diagram below illustrates the key reactive pathways available for 2-Bromo-4-chloronicotinic acid, highlighting its versatility as a synthetic intermediate.

Caption: Key reactivity pathways of 2-Bromo-4-chloronicotinic acid.

Role in Drug Discovery

Halogenated heterocyclic compounds are a mainstay in medicinal chemistry.[6] The introduction of chlorine and bromine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-4-chloronicotinic acid provides a scaffold that is pre-functionalized for diversification. Its derivatives are important intermediates for a range of bioactive molecules, including anti-inflammatory agents, antibiotics, and herbicides.[9][10] The ability to selectively manipulate the different positions on the ring makes it an invaluable tool for building libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

Based on data for structurally related compounds such as 6-bromo-4-chloropyridine-3-carboxylic acid, 2-Bromo-4-chloronicotinic acid should be handled with appropriate care.[11]

-

GHS Hazard Statements:

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

2-Bromo-4-chloronicotinic acid is a highly functionalized and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its distinct points of reactivity—the carboxylic acid, the reactive C-Br bond, and the C-Cl bond—allow for a wide range of selective chemical transformations. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic utility, underscoring its value as a strategic building block for the design and synthesis of novel, high-value molecules. A thorough understanding of its characteristics is the foundation for innovative applications in drug discovery and beyond.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine.

-

Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

SACH BIOTECH. (2024, January 8). Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis. Retrieved from [Link]

-

Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Bromo-2-chloronicotinic acid | 1060805-68-6. Retrieved from [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-225. Retrieved from [Link]

-

Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57).

-

MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72212216, 6-Bromo-4-chloropyridine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (500 MHz) spectra of 2a and 2e macroinitiators in CDCl3. Retrieved from [Link]

-

Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-chloronicotinic acid CAS#: 1256833-88-1 [chemicalbook.com]

- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 3. files.eric.ed.gov [files.eric.ed.gov]

- 4. guidechem.com [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 10. solutions.actylis.com [solutions.actylis.com]

- 11. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Bromo-4-chloronicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-4-chloronicotinic acid stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, presenting a carboxylic acid, a reactive bromine at the 2-position, and a chlorine at the 4-position of the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity profile of 2-bromo-4-chloronicotinic acid, offering field-proven insights into its key transformations. We will delve into the nuanced regioselectivity of its reactions, providing a rationale for experimental design and empowering researchers to strategically harness its synthetic potential. Detailed, validated protocols for cornerstone reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation, are presented, underpinned by mechanistic understanding and supported by authoritative references.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and functional materials. The strategic placement of distinct halogen atoms on this scaffold, as seen in 2-bromo-4-chloronicotinic acid, unlocks a hierarchical reactivity profile that is highly sought after in multi-step synthetic campaigns. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the halogens and the carboxylic acid, renders the aromatic ring susceptible to a range of transformations. Understanding the interplay of these electronic factors is paramount to predicting and controlling the regiochemical outcome of synthetic manipulations.

Chlorine-containing molecules have shown significant therapeutic potential across a wide range of diseases, including meningitis, cholera, and various bacterial infections.[1] This underscores the importance of versatile chlorinated building blocks like 2-bromo-4-chloronicotinic acid in drug discovery programs.[1]

The Core Reactivity Profile: A Tale of Three Functional Groups

The synthetic utility of 2-bromo-4-chloronicotinic acid is rooted in the differential reactivity of its three key functional handles: the carboxylic acid, the C2-bromine, and the C4-chlorine.

-

The Carboxylic Acid (C3-Position): This group serves as a classical handle for amide bond formation, esterification, and other transformations typical of carboxylic acids. Its presence also influences the electronic nature of the pyridine ring, further activating it towards certain reactions.

-

The C2-Bromine: Positioned ortho to the electron-withdrawing pyridine nitrogen, the C-Br bond is highly activated towards palladium-catalyzed cross-coupling reactions. The relative bond strengths (C-Br < C-Cl) and the established efficacy of palladium catalysts in activating C-Br bonds make this position the primary site for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]

-

The C4-Chlorine: Located para to the pyridine nitrogen, the C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr).[3] The stability of the Meisenheimer intermediate, formed upon nucleophilic attack at this position, is enhanced by the ability of the nitrogen atom to delocalize the negative charge.

This inherent differentiation in reactivity allows for a sequential and controlled functionalization of the pyridine core, a highly desirable attribute in the synthesis of complex target molecules.

Caption: Reactivity map of 2-bromo-4-chloronicotinic acid.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the C4-Position

Nucleophilic aromatic substitution is a powerful tool for introducing a wide array of functionalities onto electron-deficient aromatic rings.[4][5] In the case of 2-bromo-4-chloronicotinic acid, the C4-position is the preferred site for SNAr reactions.

Mechanistic Rationale:

The regioselectivity of SNAr is dictated by the stability of the intermediate Meisenheimer complex.[6] Attack of a nucleophile at the C4-position allows the negative charge of the intermediate to be delocalized onto the electronegative pyridine nitrogen, a significant stabilizing factor. While attack at the C2-position also benefits from proximity to the nitrogen, the greater steric hindrance from the adjacent bromine and carboxylic acid groups generally disfavors this pathway. Furthermore, chlorine is a better leaving group than bromine in many SNAr reactions on electron-deficient systems, although the "element effect" can be complex and dependent on the specific nucleophile and reaction conditions.[7]

Caption: Generalized SNAr mechanism at the C4-position.

Experimental Protocol: Synthesis of 2-Bromo-4-(morpholino)nicotinic Acid

This protocol is adapted from established procedures for the synthesis of related 2-chloronicotinic acid derivatives.[8]

-

Reagents and Setup:

-

2-Bromo-4-chloronicotinic acid (1.0 eq)

-

Morpholine (2.5 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

To the round-bottom flask, add 2-bromo-4-chloronicotinic acid, potassium carbonate, and DMF.

-

Add morpholine to the mixture and stir at room temperature for 15 minutes.

-

Heat the reaction mixture to 100 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture to pH 4-5 with 1M HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

-

-

Causality Behind Experimental Choices:

-

Excess Nucleophile and Base: Using an excess of both the amine nucleophile and the base (K₂CO₃) drives the reaction to completion. The base neutralizes the HCl formed during the reaction, preventing protonation of the nucleophile.

-

Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

-

Work-up: Acidification of the reaction mixture protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution, simplifying its isolation.

-

Palladium-Catalyzed Cross-Coupling: Mastering the C-C and C-N Bond Formation at the C2-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[9][10] The C2-bromo position of 2-bromo-4-chloronicotinic acid is the prime site for these transformations due to the higher reactivity of aryl bromides compared to aryl chlorides in typical catalytic cycles.[2]

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl structures.[11][12][13] It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Chloro-2-(4-methoxyphenyl)nicotinic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings of bromo-pyridines.[14][15]

-

Reagents and Setup:

-

2-Bromo-4-chloronicotinic acid (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Sodium carbonate (Na₂CO₃, 3.0 eq)

-

1,4-Dioxane/Water (4:1)

-

Schlenk flask or sealed reaction tube

-

-

Procedure:

-

To the Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-chloronicotinic acid, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and wash with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.

-

Base: Sodium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation and neutralizes any acidic byproducts.

-

Solvent System: The mixed aqueous-organic solvent system is crucial for dissolving both the organic-soluble reactants and the inorganic base.

-

Quantitative Data: Comparison of Coupling Partners

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |

Note: Yields are representative and can vary based on reaction scale and optimization.

Amide Bond Formation: Engaging the Carboxylic Acid

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[16][17] The carboxylic acid moiety of 2-bromo-4-chloronicotinic acid can be readily converted to an amide using a variety of coupling reagents.

Common Coupling Reagents and Their Mechanisms:

A plethora of coupling reagents are available, each with its own advantages and disadvantages. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts like HATU and HBTU. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[17] Boric acid has also emerged as a green and inexpensive catalyst for direct amidation.[18]

Caption: General workflow for amide bond formation.

Experimental Protocol: Synthesis of 2-Bromo-4-chloro-N-benzylnicotinamide

-

Reagents and Setup:

-

2-Bromo-4-chloronicotinic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

-

1-Hydroxybenzotriazole (HOBt, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

Dissolve 2-bromo-4-chloronicotinic acid, EDC, and HOBt in DCM in the round-bottom flask and stir at room temperature for 30 minutes.

-

Add benzylamine and DIPEA to the reaction mixture.

-

Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization in chiral substrates.

-

DIPEA: This non-nucleophilic base is used to scavenge the HCl produced during the reaction without interfering with the coupling process.

-

Aqueous Work-up: The series of acidic, basic, and brine washes effectively removes unreacted starting materials, coupling reagents, and byproducts.

-

Conclusion: A Versatile Scaffold for Innovation

2-Bromo-4-chloronicotinic acid is a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its well-differentiated reactivity profile allows for selective and sequential functionalization at the C2, C4, and C3 positions, providing a reliable and efficient route to a diverse array of complex pyridine derivatives. By understanding the underlying principles of its reactivity and employing the validated protocols outlined in this guide, researchers in drug discovery and materials science can confidently leverage the synthetic potential of this valuable scaffold to accelerate their research and development endeavors.

References

-

Nucleophilic aromatic substitutions - YouTube. (2019-01-19). Retrieved from [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (2019-10-06). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Retrieved from [Link]

- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).

-

Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis. (2024-01-08). Retrieved from [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (n.d.). Retrieved from [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling in Continuous Flow - MDPI. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

-

Amide Bond Formation and Peptide Coupling - ResearchGate. (2025-08-07). Retrieved from [Link]

-

1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. (2021-08-16). Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-chloronicotinic Acid Derivatives

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis of 2-bromo-4-chloronicotinic acid and its subsequent derivatization into esters and amides. These halogenated pyridine scaffolds are crucial building blocks in modern drug discovery, serving as key intermediates for a range of therapeutic agents.[1][2][3] This guide emphasizes scalable, robust, and safe methodologies, moving beyond bench-scale procedures to address the specific challenges of process chemistry. We will detail the strategic rationale behind procedural choices, provide step-by-step protocols for key transformations, and outline critical process controls for ensuring reproducibility and high purity.

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

Nicotinic acid derivatives are privileged structures in medicinal chemistry, appearing in pharmaceuticals targeting a wide array of diseases.[4] The strategic placement of halogen atoms, specifically bromine and chlorine, on the pyridine ring offers medicinal chemists precise handles for further molecular elaboration. The 2-bromo substituent is particularly valuable for its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-chloro position can be targeted for nucleophilic aromatic substitution. 2-Bromo-4-chloronicotinic acid thus represents a versatile and highly valuable starting material for building complex molecular architectures.

The transition from laboratory-scale synthesis (milligrams to grams) to pilot or manufacturing scale (kilograms) is non-trivial. It necessitates a shift in focus from mere reaction completion to process efficiency, safety, cost-effectiveness, and impurity profiling. This guide is designed for researchers, chemists, and process development professionals tasked with this critical scale-up activity.

Synthesis of the Core Intermediate: 2-Bromo-4-chloronicotinic Acid

A robust and scalable synthesis of the title compound is paramount. While multiple routes can be envisioned, a practical approach for scale-up often involves starting from readily available and cost-effective materials. The following multi-step sequence is proposed, leveraging established and scalable chemical transformations.

Overall Synthetic Workflow

The proposed pathway begins with 2-aminopyridine and proceeds through a Sandmeyer reaction to install the bromide, followed by directed chlorination and subsequent oxidation of a methyl group to the required carboxylic acid. This approach is chosen for its reliance on well-understood reaction classes and the commercial availability of the starting material.

Caption: Conceptual workflow for synthesizing the 2-bromo-4-chloronicotinic acid core.

Note on the Synthetic Route: Direct selective chlorination at the 4-position of 2-bromopyridine can be challenging. A more reliable and scalable route, detailed below, involves starting from 2-chloro-3-methylpyridine, oxidizing it to 2-chloronicotinic acid, and then performing a Sandmeyer reaction on a downstream intermediate.

Detailed Protocol: Synthesis of 2-Bromo-4-chloronicotinic Acid

This protocol is based on a robust sequence starting from 2-amino-4-chloropyridine.

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine to a halide.[5][6] Using hydrobromic acid as the solvent and sodium nitrite as the diazotizing agent, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst, provides a scalable route to the 2-bromo-4-chloropyridine intermediate.[7][8][9] Careful temperature control is critical to prevent premature decomposition of the diazonium salt and minimize side reactions.

-

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

48% Hydrobromic acid (HBr, ~7.0 eq)

-

Sodium nitrite (NaNO₂, 1.2 eq)

-

Copper(I) bromide (CuBr, 0.2 eq)

-

Toluene or Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 48% HBr. Cool the acid to -5 °C to 0 °C using a circulating chiller.

-

Slowly add 2-amino-4-chloropyridine in portions, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0 °C.

-

Prepare a solution of NaNO₂ in water. Add this solution dropwise via the addition funnel over 60-90 minutes, maintaining the internal temperature strictly between -5 °C and 0 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

-

In a separate vessel, prepare a slurry of CuBr in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr slurry. Safety Note: This step is exothermic and involves the evolution of nitrogen gas. Ensure adequate venting and controlled addition. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract with toluene or DCM (2 x 3 volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-chloropyridine. This intermediate is often carried forward without further purification.

-

Step 2: Directed Lithiation and Carboxylation

Rationale: To introduce the carboxylic acid group at the 3-position, a directed ortho-metalation approach is highly effective.[10] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at the C3 position, directed by the pyridine nitrogen. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt.

-

Materials:

-

2-Bromo-4-chloropyridine (1.0 eq) from the previous step

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (1.2 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq)

-

Solid Carbon Dioxide (Dry Ice, excess)

-

3M Hydrochloric acid (HCl)

-

-

Procedure:

-

Set up a dry, inert-atmosphere reactor. Charge with anhydrous THF and diisopropylamine. Cool to -10 °C.

-

Slowly add n-BuLi solution, maintaining the temperature below 0 °C. Stir for 30 minutes to pre-form the LDA.

-

Cool the LDA solution to -78 °C (acetone/dry ice bath).

-

Add a solution of 2-bromo-4-chloropyridine in anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Carefully add crushed dry ice in portions to the reaction mixture. Safety Note: This is an exothermic quench that releases CO₂ gas.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~2-3 with 3M HCl.

-

The product, 2-bromo-4-chloronicotinic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) |

| Starting Material | 10.0 g | 1.0 kg |

| Typical Yield (Overall) | 55-65% | 50-60% |

| Purity (Crude) | >95% (by HPLC) | >95% (by HPLC) |

| Purification | Recrystallization (Ethanol/Water) | Recrystallization (Ethanol/Water) |

Derivatization of the Core Scaffold

The carboxylic acid functionality is a versatile handle for creating libraries of derivatives, most commonly esters and amides.

General Derivatization Pathways

Caption: Key derivatization pathways from the 2-bromo-4-chloronicotinic acid core.

Protocol: Ester Synthesis (Fischer Esterification)

Rationale: For simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification is the most atom-economical and cost-effective method for large-scale synthesis.[11] It involves heating the carboxylic acid in an excess of the corresponding alcohol with a catalytic amount of a strong acid. The reaction is an equilibrium, so driving it to completion often requires removing the water byproduct, typically by azeotropic distillation if a suitable solvent is used, or simply by using a large excess of the alcohol.

-

Materials:

-

2-Bromo-4-chloronicotinic acid (1.0 eq)

-

Methanol (or other alcohol, large excess, serves as solvent)

-

Sulfuric acid (H₂SO₄, catalytic, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

Charge the reactor with 2-bromo-4-chloronicotinic acid and methanol (approx. 10-20 volumes).

-

Slowly add concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-12 hours. Monitor reaction progress by TLC or HPLC.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

-

Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester, which can be purified by recrystallization or silica gel chromatography if necessary.

-

Protocol: Amide Synthesis (via Acyl Chloride)

Rationale: For large-scale amide synthesis, the most robust and often cheapest method is conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the desired amine.[12] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A base is required in the subsequent amidation step to neutralize the HCl byproduct.

-

Materials:

-

2-Bromo-4-chloronicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5-2.0 eq)

-

Catalytic N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Primary or Secondary Amine (HNR¹R², 1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

-

Procedure: Part A: Acyl Chloride Formation

-

In an inert-atmosphere reactor, suspend 2-bromo-4-chloronicotinic acid in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops per 10g of acid).

-

Slowly add thionyl chloride at room temperature.

-

Heat the mixture to 70-80 °C and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution stops.

-

Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is typically used immediately without further purification.

Part B: Amide Coupling

-

Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF.

-

In a separate vessel, dissolve the amine and triethylamine in the same solvent.

-

Cool the amine solution to 0 °C.

-

Slowly add the acyl chloride solution to the amine solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or HPLC.

-

Quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over sodium sulfate, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

-

Scale-Up Considerations and Process Safety

-

Thermal Safety: All reaction steps, particularly diazotization and quenching of the lithiated intermediate, must be assessed for thermal hazards using techniques like Differential Scanning Calorimetry (DSC). Ensure reactor cooling capacity is sufficient to handle any potential exotherms.

-

Reagent Selection: While coupling reagents like HATU or EDC are excellent for small-scale synthesis, they are often prohibitively expensive for large-scale work.[13] The acyl chloride method is generally preferred for its cost-effectiveness and high reactivity.

-

Gas Evolution: The Sandmeyer reaction (N₂) and acyl chloride formation (SO₂, HCl) produce significant volumes of gas. Reactors must be equipped with adequate venting to a scrubber system.

-

Cryogenic Reactions: The lithiation step requires temperatures of -78 °C. On a large scale, this necessitates a reactor capable of handling such low temperatures, often using liquid nitrogen or specialized chillers.

-

Work-up and Isolation: On a large scale, extractive work-ups generate large volumes of aqueous waste. Whenever possible, isolation via direct precipitation and filtration is preferred as it is more efficient and environmentally friendly.

Quality Control and Analytical Characterization

To ensure the quality and consistency of the final products, a robust set of analytical controls is essential.

| Technique | Purpose |

| ¹H and ¹³C NMR | Confirms the chemical structure and identifies major organic impurities. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the product. |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the final compound and quantifies impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O stretch of acid, ester, or amide). |

| Melting Point | A simple and effective indicator of purity for solid compounds. |

References

-

Brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. Available at: [Link]

-

Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

-

PrepChem.com. Preparation of 2-bromopyridine. Available at: [Link]

-

Organic Syntheses. 2-bromopyridine. Available at: [Link]

- Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Available at: [Link]

- Google Patents. (2001). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.

-

Ferreira, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! YouTube. Available at: [Link]

- Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.

-

Singh, U., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry. Available at: [Link]

- Google Patents. (2023). CN114181139B - Synthesis method of 5-halogenated nicotinic acid.

-

Monika, et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. AMB Express. Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

-

ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

-

MDPI. (2021). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Available at: [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

- Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Frontiers. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

- Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.

-

Der Pharma Chemica. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

- Google Patents. (1996). US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.

-

Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

-

Kumar, B., & Mehta, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

-

Organic Syntheses. Nicotinic Acid. Available at: [Link]

- Google Patents. (2016). US20160326134A1 - Synthesis and resolution of nicotine.

-

MDPI. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. Available at: [Link]

-

Khan Academy. Sandmeyer reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 10. Synthesis routes of 2-Chloronicotinic acid [benchchem.com]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. growingscience.com [growingscience.com]

Application Notes & Protocols: Leveraging 2-Bromo-4-chloronicotinic Acid for the Synthesis of Bioactive Molecules

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-4-chloronicotinic acid. This versatile heterocyclic building block offers strategically positioned reactive sites, enabling sequential and regioselective functionalization. We will explore its chemical reactivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations. The causality behind experimental choices is elucidated to empower scientists to adapt and troubleshoot these methods for the synthesis of complex, biologically active molecules, with a particular focus on scaffolds relevant to modern drug discovery, such as kinase inhibitors.

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

2-Bromo-4-chloronicotinic acid is a trifunctional pyridine derivative that has emerged as a powerful starting material in medicinal chemistry. Its structure is primed for molecular elaboration due to three distinct, orthogonally reactive functional groups: a carboxylic acid at the C3 position, a bromine atom at C2, and a chlorine atom at C4. This arrangement allows for a controlled, stepwise introduction of diverse chemical moieties, making it an invaluable scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The C2-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more electron-rich and stronger C4-Cl bond. This reactivity gap enables highly regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to be performed at the C2 position while leaving the C4-chloro substituent intact for subsequent transformations.[3][4] The carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in bioactive molecules. This guide will detail the primary synthetic routes employing this building block to construct complex molecular architectures.

Core Synthetic Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for forming carbon-carbon bonds in organic synthesis.[5] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[6] For 2-Bromo-4-chloronicotinic acid, this reaction proceeds with high regioselectivity at the more reactive C2-bromo position.[3]

Causality of Protocol Design:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

Protocol 2.1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general procedure for the coupling of an arylboronic acid with 2-Bromo-4-chloronicotinic acid.

Materials:

-

2-Bromo-4-chloronicotinic acid (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chloronicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add the palladium catalyst (5 mol%) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting halide.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4-chloronicotinic acid.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |

| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Dioxane / H₂O | Toluene / H₂O | DMF |

| Temperature | 90 °C | 100 °C | 85 °C |

| Typical Yield | 75-90% | 80-95% | 80-98% |

Core Synthetic Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It is a cornerstone of modern medicinal chemistry for installing amine functionalities onto aryl and heteroaryl scaffolds.

Causality of Protocol Design:

-

Substrate Protection: The free carboxylic acid of the starting material is incompatible with the strong bases used in this reaction. Therefore, it is essential to first protect the acid, typically as a methyl or ethyl ester. This prevents acid-base side reactions and deactivation of the catalyst.

-

Catalyst System: This reaction often requires more specialized ligands than Suzuki couplings. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are commonly employed to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

Protocol 3.1: Synthesis of Methyl 2-Bromo-4-chloronicotinate (Esterification)

-

Setup: Suspend 2-Bromo-4-chloronicotinic acid (1.0 eq) in methanol (MeOH).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Purification: Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Protocol 3.2: Buchwald-Hartwig Amination of the Esterified Scaffold

-

Setup: In a glovebox or under a strict inert atmosphere, combine Methyl 2-bromo-4-chloronicotinate (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the 2-amino-4-chloronicotinate product. The ester can then be hydrolyzed back to the carboxylic acid if desired.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology.[7][8] Many approved drugs feature a substituted heterocyclic core. 2-Bromo-4-chloronicotinic acid is an excellent starting point for generating such scaffolds. The following workflow illustrates a plausible sequence to build a complex, drug-like molecule.[9]

This multi-step synthesis demonstrates the strategic power of the starting material:

-

Step 1 (Suzuki Coupling): An aryl or heteroaryl group, crucial for occupying a key binding pocket in many kinases, is installed at the C2 position using Protocol 2.1.

-

Step 2 (Amide Bond Formation): The carboxylic acid is coupled with a selected amine using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA). This step introduces a side chain that can form hydrogen bonds or provide vectors for further modification.

-

Step 3 (Second Cross-Coupling): With the more reactive C2 position functionalized, the C4-chloro position can be targeted under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to introduce a final group, such as a solubilizing amine via a second Buchwald-Hartwig amination.

This sequential approach allows for the modular assembly of three different points of diversity around the pyridine core, making it a highly efficient strategy for exploring the chemical space around a target protein.

Conclusion

2-Bromo-4-chloronicotinic acid is a high-value, versatile building block for the synthesis of complex bioactive molecules. Its well-defined and differential reactivity at the C2-bromo, C4-chloro, and C3-carboxylic acid positions enables chemists to execute robust and regioselective synthetic strategies. The protocols and workflows detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers in drug discovery to construct novel molecular entities with therapeutic potential. By understanding the causality behind the reaction conditions, scientists can effectively leverage this scaffold to accelerate their research and development programs.

References

- Source: Google Patents (CN103420903A)

-

Title: Synthesis of biologically active boron-containing compounds Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis Source: tsbiochem.com URL: [Link]

-

Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

- Source: Google Patents (EP1102749B1)

-

Title: Synthesis of Bioactive compounds Source: SHINDO-KANO LABORATORY URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]

-

Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: Bohrium URL: [Link]

-

Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online URL: [Link]

- Source: Google Patents (US20240228479A1)

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

-

Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Drugs synthesis patented technology retrieval search results Source: Eureka | Patsnap URL: [https://eureka.patsnap.com/search/result?q=drug synthesis]([Link] synthesis)

-

Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ResearchGate URL: [Link]

-

Title: Which boronic acids are used most frequently for synthesis of bioactive molecules? Source: ChemRxiv URL: [Link]

Sources

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support: Optimization of Suzuki Coupling for 2-Bromo-4-chloronicotinic Acid

Case ID: SZ-PYR-2402 Subject: Troubleshooting Low Yields in Halonicotinic Acid Cross-Coupling Status: Open Priority: High

Executive Summary

The Suzuki-Miyaura coupling of 2-bromo-4-chloronicotinic acid presents a "perfect storm" of synthetic challenges: an electron-deficient pyridine core, potential catalyst poisoning by the free carboxylic acid, and competing regioselectivity between the C2-bromide and C4-chloride.

Low yields in this specific substrate class are rarely due to a single factor. They typically result from the formation of stable Palladium-Carboxylate complexes (arresting the catalytic cycle) or protodeboronation of the coupling partner. This guide provides a diagnostic framework and optimized protocols to restore reaction efficiency.

Part 1: Diagnostic Matrix (Triage)

Before altering your conditions, use this decision matrix to identify the failure mode.

Figure 1: Troubleshooting flowchart for identifying the root cause of low yields.

Part 2: Technical Deep Dive

1. The "Free Acid" Problem (Root Cause of Catalyst Death)

The C3-carboxylic acid is the primary culprit. In standard basic conditions, the acid is deprotonated (

-

Mechanism: The nitrogen of the pyridine ring and the adjacent carboxylate can form a bidentate "pincer-like" trap for the metal.

-

Evidence: Immediate precipitation of "Pd black" upon heating often indicates catalyst decomposition due to ligand displacement.

2. Regioselectivity: The C2 vs. C4 Battle

While C-Br bonds (Bond Dissociation Energy ~68 kcal/mol) are generally more reactive than C-Cl bonds (~81 kcal/mol), the position on the pyridine ring matters.

-

C2 Position (Target): Activated by the adjacent Nitrogen (inductive effect), but sterically hindered by the C3-COOH group.

-

C4 Position (Competitor): Activated (para to Nitrogen) and sterically accessible.

-

Outcome: If the catalyst is too active (or small), you may observe C4-coupling or bis-coupling. If the catalyst is bulky, it may struggle to access the hindered C2-Br bond.

3. Protodeboronation

Pyridyl boronic acids (if you are using them) are notoriously unstable. However, even if you use a phenyl boronic acid, the high pH required to solubilize the nicotinic acid substrate can accelerate the hydrolysis of the boronic acid (C-B bond cleavage) before it couples.

Part 3: Optimized Protocols

Below are two distinct strategies. Method A is the robust industrial approach. Method B is the "direct" approach if esterification is impossible.

Comparative Data: Yield Expectations

| Variable | Standard Conditions | Method A (Ester Protection) | Method B (Direct Acid) |

| Substrate | Free Acid | Methyl Ester | Free Acid |

| Catalyst | |||

| Base | |||

| Solvent | DMF/Water | Dioxane/Water | n-Butanol or Toluene/H2O |

| Typical Yield | < 15% | 85-92% | 60-75% |

| Main Issue | Catalyst Poisoning | Extra Step Required | High Catalyst Loading |

Method A: The "Ester Protection" Route (Recommended)

Rationale: Masking the acid prevents catalyst poisoning and alters the sterics to favor C2-insertion.

-

Step 1 (Protection): Treat 2-bromo-4-chloronicotinic acid with

(MeOH/Toluene) or -

Step 2 (Coupling):

-

Reagents: Methyl ester (1.0 eq), Boronic Acid (1.2 eq),

(3.0 eq). -

Catalyst:

(3 mol%). Note: The bidentate ligand dppf resists displacement. -

Solvent: 1,4-Dioxane : Water (9:1).

-

Conditions: Heat to 80°C under

for 4–6 hours. -

Workup: Standard extraction. The ester can be hydrolyzed back to the acid using LiOH/THF/Water (RT, 1h) quantitatively.

-

Method B: Direct Coupling (Ligand-Controlled)

Rationale: Use of electron-rich, bulky Buchwald ligands (SPhos or XPhos) creates a catalyst system active enough to insert into the hindered C2-Br bond while preventing carboxylate coordination.

-

Preparation:

-

Degas all solvents with Argon for 15 minutes (Critical: Oxygen kills active Pd species).

-

-

Reaction Setup:

-

Substrate: 2-Bromo-4-chloronicotinic acid (1.0 eq).

-

Boron Source: Boronic Acid (1.5 eq). Excess is needed to account for protodeboronation.

-

Base:

(3.5 eq). Must neutralize the acid (1 eq) + activate boron (1.5 eq). -

Catalyst System:

(5 mol%) + SPhos (10 mol%).-

Alternative:XPhos Pd G2 precatalyst (2-3 mol%).

-

-

Solvent: n-Butanol (or Toluene/Water 10:1).

-

-

Execution:

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning black immediately? A: This is "Pd precipitation." The free carboxylic acid is stripping the phosphine ligands off the Palladium. Once the ligands are gone, Pd(0) aggregates into inactive metal clusters (black powder). Fix: Switch to Method A (Ester) or use a ligand that binds tighter than the acid (e.g., SPhos, XPhos).

Q2: I see the product mass, but it's the wrong isomer. Why?

A: You likely coupled at the C4-chloride. While Bromine is a better leaving group, the C3-acid creates steric bulk that blocks the C2 position. If you use a small, linear catalyst like

Q3: Can I use

Q4: My boronic acid is decomposing (protodeboronation). What now? A: If your coupling partner is a heterocycle (e.g., 2-pyridyl boronic acid), it is unstable.[3]

-

Fix 1: Switch to a MIDA boronate or Potassium Trifluoroborate (

) . These are slow-release reagents that resist hydrolysis. -

Fix 2: Use anhydrous conditions (Dioxane,

, 100°C) if solubility permits.

References

-

Regioselectivity in Dihalopyridines

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[5] MDPI. (2022). Explains the competition between C2 and C4 positions and the role of catalyst speciation.

-

-

Catalyst Poisoning by Acids

-

Optimization Strategies (DoE)

-

Optimizing Suzuki Coupling Reactions. CovaSyn. (2018). Discusses the use of Design of Experiments (DoE) to screen ligands and bases for difficult substrates.

-

-

General Suzuki Mechanism & Boronate Stability

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (2024). Comprehensive guide on boronate stability (protodeboronation) and ligand selection.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting guide for the synthesis of substituted nicotinic acids.

Welcome to the technical support center for the synthesis of substituted nicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these important heterocyclic compounds, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Synthesis Pathway Issues

Question 1: My Bohlmann-Rahtz pyridine synthesis is giving low yields. What are the common pitfalls?

Answer: The Bohlmann-Rahtz synthesis, a powerful tool for creating substituted pyridines from enamines and alkynyl ketones, can be sensitive to several factors.[1][2] Low yields often stem from issues in the key Michael addition or the subsequent cyclodehydration steps.

-

Causality: The initial Michael addition is reversible. If the resulting aminodiene intermediate is not stable or if side reactions are favored, the equilibrium may not lie on the product side. The subsequent cyclization requires heat-induced E/Z isomerization, and if the temperature is too low or the reaction time too short, this may not proceed efficiently.[1] Conversely, excessive heat can lead to decomposition.

-

Troubleshooting Steps:

-

Optimize Reaction Temperature: The cyclodehydration step is critical. If you are not seeing product formation, a gradual increase in temperature might be necessary. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

-

Catalyst Choice: While the reaction can proceed thermally, acid catalysts like acetic acid or solid acids like Amberlyst-15 can facilitate the cyclization.[3] If you are running the reaction without a catalyst, consider adding a mild acid.

-

Purity of Starting Materials: Enamines can be prone to hydrolysis. Ensure your enamine is pure and dry. Similarly, impurities in the alkynyl ketone can lead to side reactions.

-

Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of aprotic solvents of varying polarity.

-

A modified, one-pot three-component approach combining a 1,3-dicarbonyl compound, ammonia, and an alkynone can sometimes offer better yields and regiochemical control.

Question 2: I'm attempting a Guareschi-Thorpe condensation to synthesize a substituted 2-pyridone, but the reaction is messy and purification is difficult. How can I improve this?

Answer: The Guareschi-Thorpe condensation is a classic method for forming 2-pyridones from cyanoacetamides and 1,3-dicarbonyl compounds.[4] The "messy" nature of the reaction often arises from competing side reactions and the formation of regioisomers.

-